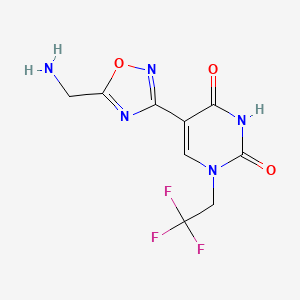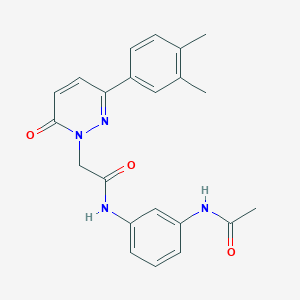
1-Bromo-2-(3,3-difluorocyclobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(3,3-difluorocyclobutyl)benzene is an organic compound with the molecular formula C10H9BrF2 It is a brominated aromatic compound featuring a difluorocyclobutyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(3,3-difluorocyclobutyl)benzene typically involves the bromination of 2-(3,3-difluorocyclobutyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually conducted in an inert solvent like dichloromethane at a low temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-2-(3,3-difluorocyclobutyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, resulting in the formation of the corresponding benzene derivative without the bromine atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions lead to different oxidation states of the compound .
Scientific Research Applications
1-Bromo-2-(3,3-difluorocyclobutyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes the investigation of its activity as a precursor for drug development.
Mechanism of Action
The mechanism by which 1-Bromo-2-(3,3-difluorocyclobutyl)benzene exerts its effects depends on the specific application and context. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution, while the difluorocyclobutyl group can influence the compound’s reactivity and stability. The molecular targets and pathways involved in its biological and medicinal applications are subjects of ongoing research, with studies focusing on its interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
1-Bromo-2-(3,3-difluorocyclobutyl)benzene can be compared with other brominated benzene derivatives, such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound features a trifluoromethoxy group instead of a difluorocyclobutyl group, leading to different chemical properties and reactivity.
1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorocyclobutyl group, which imparts unique steric and electronic effects that can be exploited in various chemical and biological contexts.
Properties
Molecular Formula |
C10H9BrF2 |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
1-bromo-2-(3,3-difluorocyclobutyl)benzene |
InChI |
InChI=1S/C10H9BrF2/c11-9-4-2-1-3-8(9)7-5-10(12,13)6-7/h1-4,7H,5-6H2 |
InChI Key |
WWNBUQBRCQNZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


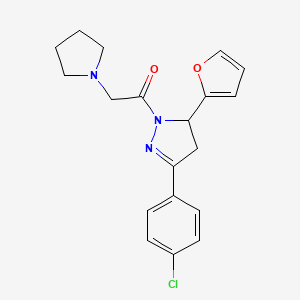
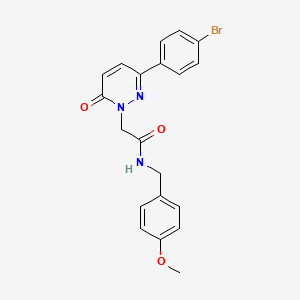
![7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14880052.png)
![5-(3,4-dichlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880056.png)

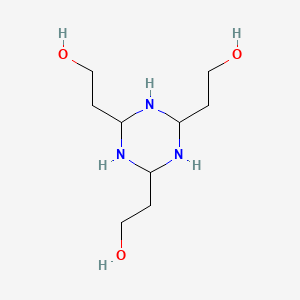

![3-[(2-Hydroxy-5-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880087.png)
![6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14880092.png)
![3-[(4-Chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880100.png)
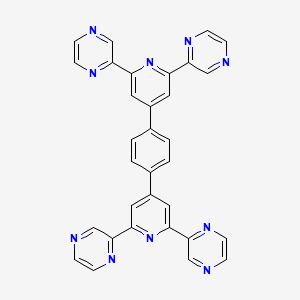
![3-Ethyl-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14880112.png)
